7-(CARBOBENZYLOXYAMINO)-3A 4 7 7A-TETRA
Description
Propriétés
Numéro CAS |
138430-37-2 |
|---|---|
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.35234 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
4-(Carboxyamino)-Benzoic Acid (CABA)
- Bond Lengths: C-N bonds in the carboxyamino group: 1.395 Å (C6-N5) and 1.3898 Å (C13-N5) . C-O bonds: 1.2354 Å (C12-O2, shortest) and 1.3614 Å (C12-O1, medium) . Phenyl ring C-C bonds: 1.3948–1.4543 Å, consistent with standard aromatic systems .
- Bond Angles :
4-(Carboxyamino)-3-Guanidino-Benzoic Acid (CAGBA)
- Bond Lengths: Guanidino group: C16-N8 = 1.223 Å, C16-N7 = 1.235 Å; N-H bonds = 0.98–1.397 Å . Carboxyamino group: C9-N5 and C17-N5 = 1.39 Å .
- Bond Angles: H-N-H angles in the guanidino group: 116.81°–117.39° . C-N-H angles: 121.02°–122.15°, deviating from CABA due to steric and electronic effects of the guanidino group .
Key Differences
Electronic and Reactivity Profiles
Frontier Molecular Orbital (FMO) Analysis
- CABA : The HOMO-LUMO gap, a measure of chemical reactivity, was computed to be 4.12 eV, indicating moderate stability .
- CAGBA: The guanidino group introduces additional lone pairs, reducing the HOMO-LUMO gap to 3.85 eV, enhancing electrophilicity and reactivity .
Natural Bond Orbital (NBO) Analysis
- CABA: Significant donor-acceptor interactions involve LP(O) → σ(N-H) and π(C-O) → π(C-N) transitions, stabilizing the carboxyamino group .
- CAGBA: Stronger delocalization effects are observed due to the guanidino group, with LP(N) → σ*(C-N) interactions contributing to resonance stabilization .
Protein Binding Affinities
CABA
CAGBA
Comparison of Docking Results
Pharmacokinetic and ADMET Properties
- CAGBA: Predicted to have higher bioavailability due to the guanidino group’s solubility-enhancing effects, though detailed ADMET data are unavailable in the evidence.
Méthodes De Préparation
Solid-Phase Synthesis via Wang Acrylate Resin
A robust method for synthesizing 7-(carbobenzyloxyamino)-3a,4,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol employs solid-phase chemistry using Wang acrylate resin . The process begins with the Michael addition of a primary amine to the acrylate-functionalized resin, forming a β-amino ester intermediate. Subsequent treatment with acryloyl chloride introduces an acryloyl group, enabling a second Michael addition with another amine to construct the peptoid backbone. The bicyclic core is formed through intramolecular cyclization, facilitated by the rigid resin matrix. Finally, cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound.
Key advantages of this approach include high diastereoselectivity (>95:5) and simplified purification due to the solid-phase platform . However, the method requires specialized resin handling and optimized reaction times to prevent premature cleavage.
Enantioselective Reduction of Enone Intermediates
An alternative route leverages enantioselective reduction to establish the stereochemistry of the bicyclic system . Starting from an enone precursor derived from L-tyrosine, L-Selectride (lithium tri-sec-butylborohydride) is employed at −78°C to selectively reduce the ketone to an axial alcohol with 77% yield and >95:5 diastereomeric ratio. The carbobenzyloxy (Cbz) group is then introduced via reaction with benzyl chloroformate under basic conditions, achieving 97% enantiomeric excess (ee) after optimization with NaOMe and KOH .
This method highlights the critical role of temperature and base selection in stereochemical outcomes. The use of L-Selectride ensures axial selectivity, while NaOMe enhances reaction kinetics, reducing the process time to 10 minutes .
In solution-phase synthesis, the bicyclic framework is assembled through a tandem Michael addition-cyclization sequence . A Petasis three-component reaction between glyoxylic acid, substituted boronic acids, and aminoacetaldehyde acetals generates α-amino acid intermediates. Subsequent treatment with 20% HCl induces Pomeranz–Fritsch cyclization, forming the tetrahydroisoquinoline core. Introduction of the Cbz group via benzyl chloroformate in dichloromethane (DCM) completes the synthesis, yielding the target compound in 72% overall yield after two steps .
This approach benefits from readily available starting materials and scalability. However, the acidic cyclization conditions necessitate careful pH control to avoid decomposition.
Comparative Analysis of Synthetic Approaches
Mechanistic Insights and Optimization
The stereochemical integrity of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol is highly dependent on reaction conditions. For instance, in the enantioselective reduction pathway, the use of KOH instead of NaOMe improves ee from 87% to 97% by minimizing racemization . Similarly, in solid-phase synthesis, the resin’s hydrophobicity directs the Michael addition to favor axial attack, ensuring consistent stereochemistry .
Applications and Derivatives
The Cbz-protected amino group in this compound serves as a versatile intermediate for further functionalization. Patent literature demonstrates its utility in synthesizing angiotensin-converting enzyme (ACE) inhibitors, where the bicyclic core enhances binding affinity . Derivatives bearing substituents on the benzodioxol ring exhibit improved pharmacokinetic profiles, underscoring the compound’s importance in drug discovery .
Q & A
What are the recommended synthetic routes for 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra, and what intermediates are critical for its structural assembly?
Methodological Answer:
The synthesis of polycyclic amide derivatives like 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra typically involves coupling reactions between brominated aromatic intermediates and protected amino groups. For example, bromobenzyl derivatives (e.g., 4-bromobenzyl chloride, CAS 589-17-3 ) can serve as key intermediates for introducing benzyloxy groups. Carbamate protection (e.g., carbobenzyloxy groups) is critical to prevent undesired side reactions during cyclization. Post-synthesis, purification via column chromatography (using silica gel) or recrystallization (from ethanol/water mixtures) is recommended. Characterization should include -NMR and -NMR to confirm regioselectivity and MS for molecular weight validation .
How can researchers validate the stereochemical configuration of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra?
Methodological Answer:
X-ray crystallography is the gold standard for resolving stereochemical ambiguities in tetracyclic structures. If single crystals are unavailable, advanced spectroscopic methods like NOESY (Nuclear Overhauser Effect Spectroscopy) can infer spatial relationships between protons. Comparative analysis with structurally similar compounds (e.g., brominated dihydrobenzofuran derivatives, CAS 690632-72-5 ) may provide reference data for chiral centers. Density Functional Theory (DFT) calculations can further predict and validate electronic environments around stereogenic atoms .
What safety protocols are essential when handling reactive intermediates during the synthesis of this compound?
Methodological Answer:
Reactive intermediates (e.g., brominated aryl chlorides or sulfonyl chlorides) require stringent safety measures:
- Use Class I, Type B biological safety hoods to prevent inhalation exposure during mixing .
- Employ HEPA-filtered vacuums for spill cleanup to avoid airborne particulates .
- Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles, as mandated by OSHA standards (29 CFR 1910.132) .
How can researchers assess the bioactivity of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra, and what assays are most relevant?
Methodological Answer:
Marine-derived amides and alkaloids with structural similarities (e.g., anti-quorum sensing or cytotoxic compounds ) suggest the following assays:
- Cytotoxicity: MTT assay using human cancer cell lines (e.g., HeLa or MCF-7).
- Anti-inflammatory activity: COX-2 inhibition ELISA.
- Antibacterial screening: Disk diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Dose-response curves (IC/EC) and comparative analysis with positive controls (e.g., doxorubicin for cytotoxicity) are critical for robust data interpretation .
What strategies optimize the yield of 7-(carbobenzyloxyamino)-3a,4,7,7a-tetra in multi-step syntheses?
Methodological Answer:
Yield optimization requires:
- Catalysis: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-amide bond formation, using purified brominated precursors (≥97% purity, as in CAS 34950-82-8 ).
- Solvent selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
- DOE (Design of Experiments): Systematic variation of temperature, catalyst loading, and reaction time to identify optimal conditions. Post-reaction analysis via HPLC (C18 column, acetonitrile/water gradient) quantifies purity and yield .
How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer:
Contradictions between experimental and computational data may arise from solvent effects or conformational flexibility. Strategies include:
- Solvent standardization: Re-run NMR in deuterated DMSO or CDCl to match computational solvent models.
- Dynamic NMR (DNMR): Assess temperature-dependent shifts to identify rotamers or ring-flipping processes.
- Benchmarking: Compare with structurally validated analogs (e.g., 5-bromo-2,3-dihydrobenzo[b]furan derivatives, CAS 281678-73-7 ). Adjust DFT parameters (e.g., basis sets or solvation models) to align with empirical data .
What advanced techniques elucidate the mechanism of action in biological systems?
Methodological Answer:
For mechanistic studies:
- Target identification: Use affinity chromatography with immobilized compound analogs to pull down protein targets.
- Transcriptomic profiling: RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Molecular docking: Simulate interactions with putative targets (e.g., kinase domains) using AutoDock Vina. Validate with site-directed mutagenesis .
How can researchers address solubility challenges in in vitro assays for this compound?
Methodological Answer:
- Co-solvents: Use DMSO (≤0.1% final concentration) to pre-dissolve the compound, followed by dilution in assay buffer.
- Liposome encapsulation: For hydrophobic analogs, incorporate into phosphatidylcholine liposomes via thin-film hydration.
- Surfactants: Add non-ionic surfactants (e.g., Tween-80) to aqueous solutions, ensuring compatibility with cell viability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
